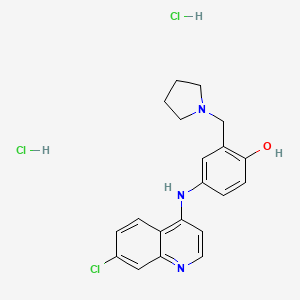

Amopyroquin hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

10350-81-9 |

|---|---|

Molecular Formula |

C20H22Cl3N3O |

Molecular Weight |

426.8 g/mol |

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol;dihydrochloride |

InChI |

InChI=1S/C20H20ClN3O.2ClH/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24;;/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23);2*1H |

InChI Key |

ZIROSOHFLOYBBU-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O.Cl.Cl |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

550-81-2 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

amopyroquin amopyroquine amopyroquine dihydrochloride amopyroquine hydrochloride PAM 780 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to the Physicochemical Characterization of Amopyroquine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of amopyroquine, focusing on its molecular formula and weight. Amopyroquine, a 4-aminoquinoline derivative closely related to amodiaquine, is a compound of interest in antimalarial research. This document delineates the distinct properties of both the free base (amopyroquine) and its dihydrochloride salt (amopyroquine hydrochloride), offering a foundational reference for researchers. It details the methodologies for empirical formula and molecular weight verification through elemental analysis and mass spectrometry, respectively, and provides structured protocols to ensure scientific rigor and reproducibility in a laboratory setting.

Introduction and Chemical Lineage

Amopyroquine is a synthetic compound belonging to the 4-aminoquinoline class, a cornerstone in the development of antimalarial drugs[1][2]. Its structure is analogous to amodiaquine, differing by the substitution of a pyrrolidinyl group for the diethylamino group in the side chain. This structural modification influences its pharmacokinetic and pharmacodynamic profile. While primarily investigated for its antimalarial properties, where its proposed mechanism involves the inhibition of hemozoin biocrystallization in the malarial parasite, amopyroquine has also been noted for its anticholinesterase activity[1][3].

For practical applications in research and formulation, amopyroquine is often prepared as a hydrochloride salt to enhance its solubility and stability. It is crucial for researchers to distinguish between the free base and its salt form, as their molecular weights and formulas differ, impacting stoichiometric calculations for assays and formulation development. This guide will clarify these distinctions and provide the technical basis for their verification.

Core Chemical Identity: Free Base vs. Hydrochloride Salt

The fundamental identity of a chemical compound is defined by its molecular structure, formula, and weight. For amopyroquine, it is essential to differentiate between the parent compound (free base) and its common salt form, the dihydrochloride.

Chemical Structure

The molecular architecture of amopyroquine consists of a 7-chloroquinoline nucleus linked at the 4-position to a 4-amino-2-(pyrrolidin-1-ylmethyl)phenol side chain.

Caption: Schematic of the Amopyroquine molecular structure.

Physicochemical Properties Summary

The following table summarizes the key identifiers for both amopyroquine and its dihydrochloride salt, compiled from authoritative chemical databases[3][4][5].

| Property | Amopyroquine (Free Base) | Amopyroquine Dihydrochloride |

| Synonyms | 4-[(7-Chloro-4-quinolinyl)amino]-2-(1-pyrrolidinylmethyl)phenol[1][2] | Amopyroquin dihydrochloride[5] |

| CAS Number | 550-81-2[6][7] | 10350-81-9[3][5] |

| Molecular Formula | C₂₀H₂₀ClN₃O[2][4] | C₂₀H₂₂Cl₃N₃O (C₂₀H₂₀ClN₃O · 2HCl)[5] |

| Molecular Weight | 353.85 g/mol [2][4] | 426.77 g/mol (Calculated) |

| Exact Mass | 353.1295 u[3] | 425.0855 u (Calculated for [M+H]⁺ of base) |

| IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol[3] | 4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol;dihydrochloride[5] |

Elemental Composition

The theoretical elemental composition provides a fundamental benchmark for verifying the purity and identity of a synthesized compound.

| Element | Amopyroquine (Free Base) |

| Carbon (C) | 67.89%[3] |

| Hydrogen (H) | 5.70%[3] |

| Chlorine (Cl) | 10.02%[3] |

| Nitrogen (N) | 11.88%[3] |

| Oxygen (O) | 4.52%[3] |

Experimental Verification Protocols

To ensure the identity and purity of amopyroquine or its hydrochloride salt in a research setting, standardized analytical techniques are employed. The following sections provide self-validating, step-by-step protocols for the determination of molecular weight and elemental composition.

Workflow for Physicochemical Characterization

The logical flow for confirming the identity of a new batch of amopyroquine involves sequential analytical validation, starting with mass spectrometry for molecular weight and followed by elemental analysis for formula confirmation.

Caption: Standard workflow for the verification of Amopyroquine identity.

Protocol: Molecular Weight Verification via Mass Spectrometry

Objective: To confirm the molecular weight of the amopyroquine free base using Electrospray Ionization Mass Spectrometry (ESI-MS).

Causality: ESI is a soft ionization technique ideal for analyzing polar, non-volatile molecules like amopyroquine. It protonates the basic nitrogen atoms in the molecule, primarily yielding a pseudomolecular ion ([M+H]⁺) whose mass-to-charge ratio (m/z) allows for the direct calculation of the monoisotopic molecular weight.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of amopyroquine hydrochloride.

-

Dissolve the sample in 1 mL of a 50:50 (v/v) solution of methanol and deionized water to create a 1 mg/mL stock solution.

-

Prepare a working solution by diluting the stock solution 1:1000 in the same solvent, resulting in a final concentration of 1 µg/mL. The presence of the hydrochloride salt aids dissolution.

-

-

Instrumentation (Typical Parameters):

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: +3.5 to +4.5 kV.

-

Scan Range: 100–600 m/z.

-

Nebulizer Gas (N₂): 1.5–2.0 Bar.

-

Drying Gas (N₂): 8–10 L/min at 250–300 °C.

-

-

Data Acquisition:

-

Infuse the working solution into the ESI source at a flow rate of 5–10 µL/min.

-

Acquire data for 1–2 minutes to obtain a stable signal and generate an averaged mass spectrum.

-

-

Data Analysis & Validation:

-

Identify the most abundant peak in the spectrum. For amopyroquine, this should correspond to the protonated molecule ([M+H]⁺).

-

Expected Result: A high-intensity peak should be observed at an m/z value of approximately 354.1373, corresponding to the monoisotopic mass of the protonated free base (C₂₀H₂₁ClN₃O⁺).

-

Validation: The observed m/z must be within a 5 ppm mass accuracy tolerance of the theoretical value. The isotopic pattern should also match the theoretical pattern for a molecule containing one chlorine atom (a characteristic ~3:1 ratio for the A and A+2 peaks).

-

Protocol: Elemental Formula Confirmation

Objective: To verify the empirical formula of amopyroquine by determining the mass percentages of Carbon, Hydrogen, and Nitrogen.

Causality: Combustion analysis is a definitive method for determining the elemental composition of an organic compound. The sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified to calculate the percentage of each element in the original sample.

Methodology:

-

Sample Preparation:

-

Ensure the sample is thoroughly dried to remove any residual solvent or moisture, which would artificially inflate hydrogen and oxygen percentages.

-

Using a microbalance, accurately weigh 1–3 mg of the amopyroquine sample into a tin capsule.

-

-

Instrumentation:

-

Utilize a calibrated CHN Elemental Analyzer.

-

The instrument should be calibrated using a certified standard (e.g., acetanilide) prior to running the sample.

-

-

Analysis:

-

The sample is dropped into a high-temperature combustion furnace (~950 °C).

-

The resulting combustion gases are passed through a reduction furnace and then separated by gas chromatography.

-

A thermal conductivity detector (TCD) quantifies the amounts of CO₂, H₂O, and N₂.

-

-

Data Analysis & Validation:

-

The instrument's software calculates the weight percentages of C, H, and N.

-

Expected Result: The experimental percentages should align with the theoretical values for C₂₀H₂₀ClN₃O.

-

Validation: The experimental values for C, H, and N must be within ±0.4% of the theoretical values to confirm the empirical formula[3].

-

Conclusion

This guide has established the precise molecular formula and weight for both amopyroquine (C₂₀H₂₀ClN₃O; 353.85 g/mol ) and its dihydrochloride salt (C₂₀H₂₂Cl₃N₃O; 426.77 g/mol ). Adherence to the detailed protocols for mass spectrometry and elemental analysis will ensure the unambiguous identification and quality control of this compound in a research or drug development setting. Accurate characterization is the foundational step for all subsequent biological, toxicological, and formulation studies.

References

-

CAS Common Chemistry. Amopyroquine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 25193, Amopyroquine hydrochloride. [Link]

Sources

- 1. Amopyroquine | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. medkoo.com [medkoo.com]

- 4. Amopyroquine | 550-81-2 [chemicalbook.com]

- 5. Amopyroquine hydrochloride | C20H22Cl3N3O | CID 25193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. echemi.com [echemi.com]

Mastering Amopyroquin Stock Solutions: A Technical Guide to Solubility in Water vs. DMSO

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The antimalarial agent amopyroquin, a 4-aminoquinoline derivative, presents a critical challenge in preclinical and in vitro research: its solubility. The choice of solvent for preparing stock solutions—primarily between aqueous buffers and dimethyl sulfoxide (DMSO)—profoundly impacts experimental reproducibility, accuracy, and the ultimate validity of the data generated. This technical guide provides an in-depth analysis of amopyroquin's solubility characteristics, offering evidence-based protocols and explaining the causal factors behind solvent selection to ensure scientific integrity in drug development and research applications.

The Criticality of Solvent Selection for Amopyroquin

Amopyroquin, like many aromatic compounds, exhibits poor aqueous solubility in its free base form. This intrinsic property necessitates the use of organic solvents for creating concentrated stock solutions, with DMSO being the most common choice in discovery research. However, the introduction of an organic solvent into a biological assay can introduce confounding variables, including direct cytotoxicity or off-target effects. Therefore, understanding the trade-offs between aqueous and DMSO-based stock solutions is paramount for robust experimental design.

The core challenge lies in balancing the need for a high-concentration stock solution to minimize the volume of solvent added to an assay with the imperative to avoid compound precipitation in the aqueous environment of the final assay medium. Precipitation can lead to an inaccurate estimation of the compound's potency and efficacy.

Comparative Solubility of Amopyroquin: Water vs. DMSO

Direct quantitative solubility data for amopyroquin is not extensively published. However, by examining the physicochemical properties of its close analog, amodiaquine, and information from chemical suppliers, we can establish a reliable framework for its solubility behavior.

-

Aqueous Solubility: Amopyroquin free base is expected to be poorly soluble in water. The structurally similar compound, amodiaquine, is described as "practically insoluble in water"[1]. This is a common characteristic of 4-aminoquinoline antimalarials. However, the salt form, amopyroquin hydrochloride, will exhibit significantly greater aqueous solubility. For instance, amodiaquine dihydrochloride dihydrate is soluble in water[2]. This increased solubility is due to the protonation of the amine groups, which allows for ionic interactions with water molecules.

The following table summarizes the expected solubility characteristics of amopyroquin:

| Solvent | Amopyroquin (Free Base) | This compound (Salt) | Key Considerations |

| Water / Aqueous Buffer (e.g., PBS) | Very Poor / Practically Insoluble | Significantly more soluble | pH-dependent; solubility may decrease in neutral or alkaline buffers. |

| Dimethyl Sulfoxide (DMSO) | High | High | Potential for cytotoxicity at higher final assay concentrations; hygroscopic nature can introduce water over time. |

Strategic Framework for Solvent Selection

The choice between water (for the hydrochloride salt) and DMSO for preparing amopyroquin stock solutions is contingent on the specific requirements of the experiment. The following decision-making workflow can guide researchers in making an informed choice.

Caption: Solvent selection workflow for Amopyroquin stock preparation.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for preparing amopyroquin stock solutions. These protocols are designed to be self-validating by incorporating best practices that ensure accuracy and reproducibility.

Protocol 1: Preparation of Amopyroquin Stock Solution in DMSO

This protocol is suitable for the free base or hydrochloride salt of amopyroquin and is the recommended starting point for most in vitro assays due to the high solubility of the compound in DMSO.

Materials:

-

Amopyroquin (free base or hydrochloride salt)

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Allow the container of amopyroquin to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

-

Weighing: Accurately weigh the desired amount of amopyroquin powder in a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is advisable to add the solvent in increments.

-

Dissolution: Vortex the solution thoroughly until the amopyroquin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but be cautious of potential compound degradation with excessive heat. Visually inspect the solution against a light source to ensure no particulates remain.

-

Sterilization (Optional but Recommended): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes). This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are typically stable for several months when stored properly[4].

Protocol 2: Preparation of this compound Aqueous Stock Solution

This protocol is only suitable for the hydrochloride salt of amopyroquin. It is advantageous for assays that are highly sensitive to DMSO.

Materials:

-

This compound

-

Sterile, purified water or a suitable sterile buffer (e.g., PBS, pH 7.4)

-

Calibrated analytical balance

-

Sterile conical tubes or glass vials

-

Vortex mixer and/or sonicator

-

Pipettes and sterile filter tips

-

pH meter (if preparing a buffered solution)

Procedure:

-

Pre-weighing Preparation: As with the DMSO protocol, allow the this compound to reach room temperature before opening.

-

Weighing: Weigh the desired amount of this compound into a sterile tube.

-

Solvent Addition and Dissolution: Add the calculated volume of sterile water or buffer. Vortex vigorously. Sonication in a water bath can aid in the dissolution of poorly soluble compounds. Amodiaquine hydrochloride has a reported solubility of at least 16.47 mg/mL in water with ultrasonic assistance.

-

pH Adjustment (if necessary): If using an unbuffered aqueous solution, the pH may be acidic. For certain cell-based assays, adjusting the pH closer to physiological levels may be necessary. Do this carefully with dilute NaOH, keeping in mind that increasing the pH can decrease the solubility of the 4-aminoquinoline.

-

Sterilization: Filter the aqueous stock solution through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot into single-use volumes and store at -20°C. Aqueous stock solutions are generally less stable than their DMSO counterparts and should ideally be prepared fresh. If stored, they should be used within a shorter timeframe.

Self-Validating Systems and Best Practices

To ensure the trustworthiness of your experimental results, incorporate the following self-validating practices into your workflow:

-

Vehicle Controls: Always include a vehicle control in your experiments. This is a sample that receives the same volume of solvent (DMSO or aqueous buffer) as the test samples but without the dissolved amopyroquin. This allows you to differentiate the effects of the compound from the effects of the solvent itself.

-

Solubility Checks: Before proceeding with a large-scale experiment, perform a small-scale solubility test at your highest desired working concentration in the final assay medium. This can be as simple as adding the appropriate volume of your stock solution to the medium and visually inspecting for any precipitation or cloudiness over the time course of your experiment.

-

Final DMSO Concentration: When using a DMSO stock solution, always calculate the final percentage of DMSO in your assay. It is a widely accepted practice to keep the final DMSO concentration below 0.5% (v/v) to minimize solvent-induced artifacts[5].

-

Documentation: Meticulously document the lot numbers of the amopyroquin and solvents used, the date of preparation of the stock solution, and the storage conditions.

Conclusion and Future Perspectives

The successful use of amopyroquin in research hinges on the correct preparation of stock solutions. While DMSO offers a robust and generally applicable method for achieving high concentration stocks, the potential for improved aqueous solubility with the hydrochloride salt provides a valuable alternative for sensitive biological systems. By understanding the underlying chemical principles and adhering to rigorous, well-documented protocols, researchers can mitigate experimental variability and generate high-quality, reproducible data. As research on amopyroquin and its analogs continues, the development of novel formulations to enhance aqueous solubility will be a key area of advancement, further refining our ability to probe its biological activity with precision.

References

-

O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., p. 95. [Link]

-

The International Pharmacopoeia - Ninth Edition, 2019. Amodiaquine. [Link]

-

PubChem Compound Summary for CID 2165, Amodiaquine. National Center for Biotechnology Information. [Link]

-

Cheng, Y., et al. (2011). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]

-

PubChem Compound Summary for CID 25193, Amopyroquine hydrochloride. National Center for Biotechnology Information. [Link]

-

Kozikowski, A. P., et al. (2007). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. [Link]

-

ResearchGate. Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. [Link]

-

(2025-08-06) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of Amopyroquine in Human Plasma

Abstract

This application note describes the development and validation of a simple, sensitive, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the antimalarial drug amopyroquine in human plasma. The method utilizes protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column with UV detection. This protocol is designed for researchers in clinical pharmacology, drug metabolism, and pharmacokinetic studies. The entire workflow, from sample preparation to data analysis, is presented with detailed, step-by-step protocols. The validation strategy is outlined in accordance with internationally recognized guidelines to ensure data integrity and reliability.

Introduction: The Rationale for Amopyroquine Quantification

Amopyroquine is a 4-aminoquinoline antimalarial agent, structurally related to chloroquine. Its efficacy and safety profile are of significant interest in the context of emerging drug resistance in Plasmodium falciparum. To properly evaluate its clinical utility, pharmacokinetic (PK) studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties. A validated bioanalytical method for quantifying amopyroquine in biological matrices like plasma is the cornerstone of such studies.[1] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible, robust, and cost-effective technique for this purpose, making it an ideal choice for many research and clinical laboratories.[2]

This guide provides a comprehensive framework for developing and validating an HPLC method for amopyroquine, explaining the scientific principles behind each decision in the development process.

Foundational Principles: Method Development Strategy

The development of a robust bioanalytical method is a systematic process, grounded in the physicochemical properties of the analyte and the nature of the biological matrix.

Analyte Physicochemical Properties: A Predictive Approach

While detailed experimental data for amopyroquine is not extensively published, we can infer its likely properties from its 4-aminoquinoline structure, similar to that of chloroquine and hydroxychloroquine.

-

UV Absorbance: The quinoline ring is a strong chromophore. Chloroquine has a significant absorbance maximum around 343 nm.[3] This provides a strong basis for selecting the UV detection wavelength for amopyroquine, ensuring high sensitivity.

-

Ionization (pKa): Amopyroquine, like chloroquine, is a polyprotic basic compound. The pKa values of a drug are critical as they dictate its charge state at a given pH, which in turn significantly affects its retention on a reversed-phase column.[4] Controlling the mobile phase pH is therefore essential for achieving reproducible retention times and optimal peak shapes.

-

Lipophilicity (log P): The octanol-water partition coefficient (log P) indicates the hydrophobicity of a compound. This property is fundamental to its retention in reversed-phase chromatography.[5] Amopyroquine is expected to be moderately lipophilic, making it well-suited for separation on a C18 stationary phase.

Chromatographic System Selection: The Core of the Analysis

The goal is to achieve a symmetric peak for amopyroquine, well-resolved from endogenous plasma components and the internal standard, within a reasonable run time.

-

Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and is the logical first choice.[6][7] Its nonpolar nature provides effective retention for moderately nonpolar analytes like amopyroquine when used with a polar mobile phase. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.

-

Mobile Phase: The mobile phase must be optimized for resolution, peak shape, and run time.

-

Composition: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency.

-

pH Control: To ensure consistent ionization of the basic amopyroquine molecule and to minimize peak tailing (a common issue with basic compounds), the aqueous component should be buffered. A pH in the acidic range (e.g., pH 3.0-4.0) using a buffer like phosphate or acetate will ensure the analyte is consistently protonated, leading to stable retention and improved peak symmetry.

-

-

Internal Standard (IS): An internal standard is crucial in bioanalytical methods to compensate for variability during sample preparation and injection.[8] The ideal IS is a compound structurally similar to the analyte with similar extraction and chromatographic properties, but which is well-resolved from the analyte. Chloroquine or hydroxychloroquine would be excellent candidates for the analysis of amopyroquine.[3]

Plasma Sample Preparation: Isolating the Analyte

Plasma is a complex matrix containing high concentrations of proteins that can interfere with the analysis and damage the HPLC column.[9] Therefore, a sample clean-up step is mandatory.

For this application note, Protein Precipitation (PPT) is selected as the primary method due to its simplicity, speed, and adequate performance for many drug quantification assays.[10] It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate the proteins.[11]

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Objective: To prepare accurate solutions for method calibration and validation.

Materials:

-

Amopyroquine reference standard

-

Internal Standard (IS) reference standard (e.g., Chloroquine)

-

HPLC-grade methanol

-

Drug-free human plasma (with anticoagulant, e.g., K2-EDTA)

Procedure:

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~10 mg of amopyroquine and IS into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol. This yields a 1 mg/mL stock solution. Store at -20°C.

-

-

Working Stock Solutions (100 µg/mL):

-

Dilute 1 mL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.

-

-

Spiking Solutions:

-

Prepare serial dilutions from the working stock solutions using a 50:50 methanol:water mixture to create a series of spiking solutions for calibration standards (CS) and quality control (QC) samples.

-

-

Calibration Standards (CS):

-

In separate microcentrifuge tubes, spike 90 µL of drug-free plasma with 10 µL of the appropriate amopyroquine spiking solution to achieve a calibration curve ranging from approximately 10 ng/mL to 2000 ng/mL (e.g., 10, 25, 50, 100, 250, 500, 1000, 2000 ng/mL).

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in bulk by spiking drug-free plasma at four concentrations:

-

Lower Limit of Quantification (LLOQ): Same as the lowest CS.

-

Low QC (LQC): ~3x LLOQ.

-

Medium QC (MQC): Mid-range of the calibration curve.

-

High QC (HQC): ~80% of the highest CS.

-

-

Protocol 2: Plasma Sample Preparation by Protein Precipitation

Objective: To extract amopyroquine and the IS from plasma while removing interfering proteins.

Procedure:

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Aliquot 100 µL of the corresponding plasma sample into the labeled tubes.

-

Add 20 µL of the IS working solution (e.g., 500 ng/mL) to every tube except the blank.

-

To precipitate proteins, add 300 µL of acetonitrile to each tube.[11]

-

Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant (~350 µL) to a clean HPLC vial with an insert.

-

Inject 20 µL of the supernatant into the HPLC system.

Protocol 3: HPLC System and Chromatographic Conditions

Objective: To achieve optimal chromatographic separation of amopyroquine and the IS.

| Parameter | Recommended Condition | Justification |

| HPLC System | A system with a quaternary pump, autosampler, column oven, and UV/Vis detector | Standard equipment for robust and reproducible analysis. |

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent retention and separation for moderately polar compounds like amopyroquine.[6] |

| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid | Buffering ensures consistent ionization and good peak shape for the basic analyte. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency. |

| Gradient/Isocratic | Isocratic: 70% A / 30% B (Adjust as needed based on initial runs) | An isocratic run is simpler and more robust if it provides adequate separation within a reasonable time. |

| Column Temperature | 35 °C | Elevated temperature can improve efficiency and reduce viscosity, leading to sharper peaks. |

| Injection Volume | 20 µL | A typical volume that balances sensitivity with potential for peak broadening. |

| UV Detection | 343 nm | Based on the strong absorbance of the quinoline chromophore found in similar compounds.[3] |

| Run Time | ~10 minutes (or until both IS and analyte have eluted and the baseline is stable) | Should be sufficient for elution and column re-equilibration. |

Method Validation: Ensuring Trustworthiness and Reliability

Once the method is developed, it must be rigorously validated to demonstrate that it is suitable for its intended purpose. The validation should be performed according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[12][13][14]

Key Validation Parameters and Acceptance Criteria

| Validation Parameter | Purpose | Typical Acceptance Criteria (based on FDA/EMA Guidelines)[12][13] |

| Selectivity | To ensure no interference from endogenous plasma components at the retention times of the analyte and IS. | Response in blank plasma from ≥6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Linearity & Range | To define the concentration range over which the method is accurate and precise. | At least 6 non-zero points. The correlation coefficient (r²) should be ≥0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To determine the closeness of measured values to the true value and the reproducibility of measurements. | For QC samples (LQC, MQC, HQC), the mean accuracy should be within ±15% of nominal, and the coefficient of variation (CV%) should be ≤15%. |

| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Analyte response should be ≥5 times the blank response. Accuracy should be within ±20% of nominal, and precision (CV%) should be ≤20%. |

| Extraction Recovery | The efficiency of the extraction process. | Recovery of the analyte and IS should be consistent and reproducible across the concentration range. |

| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | The CV% of the IS-normalized matrix factor calculated from ≥6 sources of plasma should be ≤15%. |

| Stability | To ensure the analyte is stable during sample handling, processing, and storage. | Mean concentration of stability samples at LQC and HQC should be within ±15% of the nominal concentration under various conditions (freeze-thaw, bench-top, long-term). |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development and validation of an HPLC-UV method for the quantification of amopyroquine in human plasma. By following the outlined procedures for sample preparation, chromatographic separation, and method validation, researchers can establish a reliable and robust analytical tool. This method is well-suited for supporting essential pharmacokinetic and clinical studies, thereby contributing to the comprehensive evaluation of amopyroquine as a potential antimalarial therapeutic.

References

-

Coelho, E. B., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 199, 114045. [Link]

- Ducharme, J., & Farinotti, R. (1996). Clinical pharmacokinetics and metabolism of hydroxychloroquine. Clinical Pharmacokinetics, 31(4), 257-274.

-

Karim, E. A., et al. (2010). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Liquid Chromatography & Related Technologies, 33(15), 1436-1448. (This is a representative citation for HPLC methods for similar compounds). [Link]

-

Ali, M. S., et al. (2012). Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies. Antimicrobial Agents and Chemotherapy, 56(8), 4159-4164. [Link]

-

ResearchGate. (2024). What are the internal standards that can be used for the analysis of amino acids (Pre-Column derivatization by 6-Aminoquinoline) using HPLC? [Link]

-

Al-Soud, Y. A., & Al-Masri, I. M. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4235. [Link]

-

Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque, Inc.[Link]

-

Le-Nguyen, N., et al. (1998). A new and simple solid-phase extraction method for LC determination of pyronaridine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 841-846. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

-

UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead, Cyclen Bisquinoline. (2016). ResearchGate. [Link]

-

de Souza, M. V. N., et al. (2008). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Journal of the Brazilian Chemical Society, 19(7), 1364-1370. [Link]

-

HPLC methods for choloroquine determination in biological samples and pharmaceutical products. (2021). ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]

-

A simple sensitive UFLC-MS/MS method for the simultaneous quantification of artesunate, dihydroartemisinin and quercetin in rat plasma and its application to pharmacokinetic studies. (2019). RSC Publishing. [Link]

-

da Silva, A. B., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 177-182. [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2023). KCAS Bioanalytical & Biomarker Services. [Link]

-

Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. (2022). PubMed Central. [Link]

-

Solid-phase extraction procedure. (n.d.). ResearchGate. [Link]

-

Drug Analysis of Plasma Samples. (2022). Chemistry LibreTexts. [Link]

-

Methods and techniques for assessing exposure to antimalarial drugs in clinical field studies. (n.d.). World Health Organization. [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

A Novel RP-HPLC-DAD Method Development for Anti-Malarial and COVID-19 Hydroxy Chloroquine Sulfate Tablets and Profiling of In-Vitro Dissolution in Multimedia. (2021). PubMed Central. [Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. (2022). Therapeutic Goods Administration. [Link]

-

Effect of internal standard on HPLC analysis of tablet dosage forms: An experimental study with statistical comparison. (2015). Der Pharma Chemica. [Link]

-

Determination of the pKa values of some biologically active and inactive hydroxyquinones. (2008). Journal of the Brazilian Chemical Society. [Link]

-

Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. [Link]

-

Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. (2017). Journal of Analytical Toxicology. [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Department of Health and Human Services. [Link]

-

ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). SGS. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry. [Link]

-

Application of HPLC in Quality Analysis of Hydroxychloroquine Sulfate. (n.d.). Shimadzu. [Link]

-

ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation. [Link]

-

A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma. (2010). MDPI. [Link]

Sources

- 1. who.int [who.int]

- 2. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 6. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. agilent.com [agilent.com]

- 10. nacalai.com [nacalai.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. fda.gov [fda.gov]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

Application Notes & Protocols: A Guide to the Spectrophotometric Analysis of Amopyroquin Absorbance Peaks

Introduction: The Analytical Imperative for Amopyroquin

Amopyroquin, a 4-aminoquinoline derivative, is a compound of significant interest in antimalarial drug development programs.[1] Its structural similarity to amodiaquine, a widely used antimalarial agent, underscores the need for robust and reliable analytical methods to determine its concentration, purity, and stability.[2] Spectrophotometry, a cornerstone of pharmaceutical analysis, offers a simple, cost-effective, and rapid approach for these critical quality assessments.[3][4]

This comprehensive guide provides a detailed protocol for the spectrophotometric analysis of amopyroquin, focusing on the determination of its absorbance peaks. The methodologies outlined herein are grounded in established principles of analytical chemistry and are designed to be self-validating, ensuring the generation of trustworthy and reproducible data for researchers, scientists, and drug development professionals.[5] While direct spectrophotometric methods for amopyroquin are not extensively documented, the protocols presented are adapted from well-established methods for the closely related compound, amodiaquine, and provide a strong foundation for method development and validation.[6][7]

Underlying Principles: The Beer-Lambert Law in Practice

The quantitative analysis of amopyroquin via UV-Visible spectrophotometry is fundamentally based on the Beer-Lambert Law.[8] This principle states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.[3] The wavelength of maximum absorbance (λmax) is a characteristic feature of a molecule and provides the highest sensitivity for its quantification.[3] By identifying the λmax of amopyroquin, a reliable and sensitive analytical method can be established.

Experimental Workflow for Amopyroquin Analysis

The following diagram illustrates the logical flow of the spectrophotometric analysis of amopyroquin, from sample preparation to data interpretation.

Caption: A flowchart outlining the key stages of amopyroquin spectrophotometric analysis.

Detailed Protocols

Part 1: Preparation of Reagents and Standard Solutions

-

Rationale: Accurate preparation of standard solutions is paramount for the generation of a reliable calibration curve, which is the basis for quantifying the unknown sample. The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact with the solvent in a way that would alter its absorbance spectrum.

-

Protocol:

-

Solvent Selection: Based on the known solubility of 4-aminoquinolines, 0.1 N Hydrochloric Acid (HCl) is a suitable solvent.[9]

-

Stock Standard Solution (100 µg/mL):

-

Accurately weigh 10 mg of amopyroquin reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with 0.1 N HCl. Mix thoroughly.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with 0.1 N HCl to achieve concentrations in the expected linear range (e.g., 2, 4, 6, 8, 10 µg/mL). This range is based on typical linearity ranges for similar compounds.[6]

-

-

Part 2: Determination of Maximum Absorbance (λmax)

-

Rationale: Identifying the λmax is crucial as it provides the greatest sensitivity and minimizes deviations from the Beer-Lambert Law.[3]

-

Protocol:

-

Prepare a representative standard solution of amopyroquin (e.g., 10 µg/mL).

-

Using a UV-Visible spectrophotometer, scan the solution over a wavelength range of 200-400 nm, using 0.1 N HCl as the blank.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax for amopyroquin under these conditions. For the related compound amodiaquine, absorbance maxima have been observed around 342-343 nm.[7]

-

Part 3: Generation of the Calibration Curve

-

Rationale: A calibration curve establishes the relationship between absorbance and concentration, allowing for the determination of the concentration of an unknown sample from its absorbance reading.

-

Protocol:

-

Set the spectrophotometer to the predetermined λmax.

-

Measure the absorbance of each of the prepared working standard solutions, using 0.1 N HCl as the blank.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a strong linear relationship.

-

Part 4: Analysis of an Unknown Sample

-

Rationale: This protocol allows for the quantification of amopyroquin in a sample of unknown concentration, such as a pharmaceutical formulation.

-

Protocol:

-

Prepare the unknown sample in the same solvent (0.1 N HCl) to a concentration that is expected to fall within the linear range of the calibration curve. This may involve dissolution and dilution of a solid dosage form. For tablets, this would involve crushing the tablet and dissolving the powder.[10]

-

Measure the absorbance of the unknown sample at the λmax.

-

Using the equation of the calibration curve, calculate the concentration of amopyroquin in the sample.

-

Data Presentation and Interpretation

The results of the spectrophotometric analysis should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Example Calibration Data for Amopyroquin

| Concentration (µg/mL) | Absorbance at λmax |

| 2 | [Example Absorbance] |

| 4 | [Example Absorbance] |

| 6 | [Example Absorbance] |

| 8 | [Example Absorbance] |

| 10 | [Example Absorbance] |

| Linear Regression | y = [slope]x + [intercept] |

| Correlation Coefficient (R²) | [Value] |

Considerations for Method Validation and Stability Analysis

For use in a regulated environment, the analytical method must be validated according to the International Conference on Harmonization (ICH) guidelines.[11] This involves assessing parameters such as:

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or excipients.[12]

Furthermore, understanding the degradation behavior of amopyroquin is critical for ensuring drug product stability.[13] Forced degradation studies, where the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis, can help identify potential degradation products.[14][15] While a detailed analysis of these degradation products often requires more advanced techniques like HPLC-MS, spectrophotometry can be a useful initial tool to detect changes in the overall absorbance spectrum, which may indicate degradation.[13][14]

Conclusion

The spectrophotometric method detailed in these application notes provides a robust and accessible framework for the quantitative analysis of amopyroquin. By adhering to the principles of careful standard preparation, accurate determination of λmax, and proper generation of a calibration curve, researchers can obtain reliable and reproducible data. This is essential for the advancement of amopyroquin in the drug development pipeline, from early-stage research to quality control of the final pharmaceutical product.[5]

References

-

Spectrophotometric Determination of Amoxicillin in Drug Samples. Chemistry Research Journal. Available at: [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF DRUGS IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY OXIDATION WITH NBS AS ANALYTICAL REAGENT. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Available at: [Link]

-

Chemometric Analysis of UV-Visible Spectral Fingerprints for the Discrimination and Quantification of Clinical Anthracycline Drug Preparation Used in Oncology. PubMed Central. Available at: [Link]

-

Advancements in Spectrophotometric Techniques for Antipsychotic Drug Determination: A Comprehensive Review of Methodologies and Applications. International Journal for Multidisciplinary Research. Available at: [Link]

-

Thermodynamic, Kinetic And Spectrophotometric Studies Of Hydroxychloroquine And Lopinavir. Iraqi National Journal of Chemistry. Available at: [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF AMOXICILLIN IN PHARMACEUTICAL FORMULATIONS USING NORMAL AND REVERSE FLOW INJECTION ANALYSIS. Rasayan Journal of Chemistry. Available at: [Link]

-

Spectrophotometric Determination of Amodiaquine and Sulfadoxine in Pharmaceutical Preparations. ResearchGate. Available at: [Link]

-

Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. Available at: [Link]

-

Kinetic spectrophotometric determination of amodiaquine and chloroquine. ResearchGate. Available at: [Link]

-

A method for the determination of amodiaquine. PMC. Available at: [Link]

-

UV-Visible Spectra of Amodiaquine 1a and 1b. ResearchGate. Available at: [Link]

-

Characterization of stress degradation products of amodiaquine dihydrochloride by liquid chromatography with high-resolution mass spectrometry and prediction of their properties by using ADMET Predictor™. PubMed. Available at: [Link]

-

Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Available at: [Link]

-

A method for the determination of amodiaquine. ResearchGate. Available at: [Link]

-

A report on forced degradation studies of artesunate and amodiquine tablets. TSI Journals. Available at: [Link]

-

A method for the determination of amodiaquine. PubMed. Available at: [Link]

-

Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions. NIH. Available at: [Link]

-

Amopyroquine. Chemsrc. Available at: [Link]

-

Analytical method development and validation of Artesunate and Amodiaquine hydrochloride in tablet dosage form by RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Taylor & Francis Online. Available at: [Link]

-

Spectrophotometric-titrimetric-drug-analysis. ResearchGate. Available at: [Link]

-

Replacement of the 4′‐Hydroxy Group of Amodiaquine and Amopyroquine by Aromatic and Aliphatic Substituents: Synthesis and Antimalarial Activity. ResearchGate. Available at: [Link]

-

Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Replacement of the 4'-hydroxy Group of Amodiaquine and Amopyroquine by Aromatic and Aliphatic Substituents: Synthesis and Antimalarial Activity. PubMed. Available at: [Link]

-

Chemical structures of amodiaquine and its analogs. ResearchGate. Available at: [Link]

-

Amodiaquine. PubChem. Available at: [Link]

Sources

- 1. Amodiaquine | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. ijrar.org [ijrar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijfmr.com [ijfmr.com]

- 9. A method for the determination of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. ijrpb.com [ijrpb.com]

- 12. tsijournals.com [tsijournals.com]

- 13. rjptonline.org [rjptonline.org]

- 14. Characterization of stress degradation products of amodiaquine dihydrochloride by liquid chromatography with high-resolution mass spectrometry and prediction of their properties by using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Synthesis of Pyrrolidinyl-4-Aminoquinoline Mannich Bases

Executive Summary & Scientific Rationale

The emergence of Chloroquine-resistant Plasmodium falciparum strains has necessitated the modification of the 4-aminoquinoline scaffold. Amodiaquine (AQ) remains effective against many resistant strains, but its clinical utility is compromised by hepatotoxicity associated with the formation of a toxic quinone-imine metabolite.

This guide details the synthesis of pyrrolidinyl-4-aminoquinoline Mannich bases . By substituting the diethylamine side chain of Amodiaquine with a cyclic pyrrolidine moiety, researchers can modulate the lipophilicity (LogP), basicity (pKa), and metabolic stability of the drug candidate.

Why Pyrrolidine?

-

Conformational Rigidity: Unlike the flexible diethylamine chain in Amodiaquine, pyrrolidine introduces steric constraint, potentially altering binding affinity to the parasitic heme target.

-

Lipophilicity Balance: Pyrrolidine alters the partition coefficient, influencing membrane permeability and accumulation within the parasite's acidic food vacuole.

-

Metabolic Shifting: Modifying the amine tail can hinder the specific metabolic oxidation pathways that lead to toxic quinone-imine intermediates.

Reaction Mechanism: The Mannich Pathway[1][2][3][4]

The synthesis relies on a three-component condensation involving:

-

Substrate: A 4-aminoquinoline derivative possessing an active hydrogen (typically a phenolic side chain, e.g., 4-[(7-chloroquinolin-4-yl)amino]phenol).

-

Amine: Pyrrolidine (secondary amine).

-

Aldehyde: Formaldehyde (paraformaldehyde or formalin).

Mechanistic Flow

The reaction proceeds via an Electrophilic Aromatic Substitution (

-

Iminium Ion Formation: Pyrrolidine attacks formaldehyde, followed by dehydration to generate the reactive electrophile (iminium ion).

-

Enol/Phenol Activation: The phenolic substrate acts as the nucleophile. The ortho-position to the hydroxyl group is activated.

-

C-C Bond Formation: The aromatic ring attacks the iminium ion, forming the Mannich base.

Visualization: Mechanistic Pathway

Caption: Generation of the electrophilic iminium ion followed by regioselective attack at the ortho-position of the phenolic ring.

Experimental Protocols

Method A: Classical Thermal Reflux (Standard)

Best for: Large-scale synthesis where equipment is limited.

Reagents:

-

4-[(7-chloroquinolin-4-yl)amino]phenol (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Paraformaldehyde (1.5 eq)

-

Ethanol (Absolute)

-

Catalytic HCl (conc.)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 eq of the 4-aminoquinoline phenol derivative in absolute ethanol (10 mL/mmol).

-

Activation: Add paraformaldehyde (1.5 eq) and pyrrolidine (1.2 eq) to the solution.

-

Catalysis: Add 2-3 drops of concentrated HCl to catalyze the depolymerization of paraformaldehyde and iminium formation.

-

Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

-

Monitoring: Monitor via TLC (System: CHCl3:MeOH 9:1). Reaction typically requires 4–8 hours .

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Neutralize the residue with 10% NaHCO3 solution.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Wash organic layer with brine, dry over anhydrous Na2SO4.

-

-

Purification: Recrystallize from Ethanol/Ether or purify via column chromatography (Silica Gel 60-120 mesh).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, higher yields, and "Green Chemistry" compliance.

Reagents:

-

Same stoichiometry as Method A.

-

Solvent: 2-Propanol (Isopropanol) or Ethanol.

Procedure:

-

Preparation: Mix 4-aminoquinoline derivative (1.0 mmol), pyrrolidine (1.2 mmol), and paraformaldehyde (1.5 mmol) in a microwave-safe vial.

-

Solvent: Add 2-3 mL of 2-Propanol. (Minimal solvent is preferred for microwave efficiency).

-

Irradiation: Place in a microwave synthesis reactor (e.g., CEM or Biotage).

-

Settings: 80–100°C (or 60W constant power).

-

Time: 2–15 minutes (Start with 2 min, check TLC).

-

-

Workup: Pour the reaction mixture into ice-cold water. The solid Mannich base often precipitates immediately.

-

Isolation: Filter the precipitate, wash with cold water, and dry. Recrystallize if necessary.

Comparison of Methods

| Feature | Classical Reflux | Microwave-Assisted |

| Reaction Time | 4 – 12 Hours | 2 – 20 Minutes |

| Solvent Usage | High (20-50 mL) | Low (<5 mL) |

| Yield (Typical) | 60 – 75% | 85 – 95% |

| Energy Efficiency | Low | High |

| Side Products | Potential for bis-substitution | Cleaner profile |

Workflow & Quality Control

To ensure reproducibility and data integrity, follow this validation workflow.

Caption: Operational workflow from reagent preparation to final structural validation.

Characterization Checkpoints (Self-Validating System)

-

TLC: The product is more polar than the starting phenol but less polar than the baseline impurities. It should show a distinct spot under UV (254 nm).

-

1H NMR (Diagnostic Signals):

-

Methylene Bridge (-CH2-): Look for a singlet around δ 3.5 – 4.0 ppm . This confirms the Mannich connection.

-

Pyrrolidine Ring: Multiplets around δ 1.7 (4H) and δ 2.6 (4H) .

-

Aromatic Protons: Distinct shifts in the phenolic ring due to substitution.

-

-

Melting Point: Mannich bases often have sharp, distinct melting points. Broad ranges indicate incomplete purification.

Troubleshooting & Expert Tips

-

Issue: Bis-Substitution:

-

Cause: Excess formaldehyde/amine or high temperatures.

-

Solution: Strictly control stoichiometry (1:1:1 ratio preferred initially) and monitor TLC closely. If using microwave, reduce irradiation time.

-

-

Issue: No Precipitation:

-

Cause: Product is an oil or too soluble in alcohol.

-

Solution: Evaporate solvent and triturate with diethyl ether or hexane to induce crystallization.

-

-

Issue: Reversion (Retro-Mannich):

-

Cause: Mannich bases can be unstable in highly acidic aqueous media or high heat.

-

Solution: Avoid prolonged boiling in acidic water during workup. Store compounds in a cool, dry place.

-

References

-

Mechanism of Mannich Reaction. AdiChemistry. Available at: [Link]

-

Microwave-Assisted Synthesis of Mannich Bases. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. ResearchGate. Available at: [Link]

-

Antimalarial activity of novel pyrrolizidinyl derivatives of 4-aminoquinoline. PubMed.[1] Available at: [Link]

-

New 4-aminoquinoline Mannich base antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Amopyroquin in Rodent Malaria Models: A Guide to Determining Optimal Dosage Regimens

Introduction

Amopyroquin, a 4-aminoquinoline derivative, represents a class of compounds with known antimalarial properties. Structurally related to amodiaquine, it is anticipated to share a similar mechanism of action, primarily interfering with the detoxification of heme within the Plasmodium parasite. As the parasite digests hemoglobin in infected red blood cells, it releases toxic free heme. 4-aminoquinolines are understood to inhibit the polymerization of this heme into non-toxic hemozoin, leading to a buildup of the toxic heme and ultimately parasite death. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and validate effective amopyroquin dosage regimens in preclinical rodent malaria models.

Given the current scarcity of publicly available, specific dosage efficacy data for amopyroquin (e.g., ED₅₀, ED₉₀, and LD₅₀ in mice), this document emphasizes the methodological approach. It provides the rationale and detailed protocols for establishing these critical parameters de novo. By following these guidelines, researchers can generate robust and reproducible data to advance the preclinical assessment of amopyroquin.

Understanding the Preclinical Landscape: Rodent Malaria Models

The selection of an appropriate rodent malaria model is critical for evaluating the efficacy of antimalarial compounds. Murine models are indispensable tools in early-stage drug discovery due to their physiological similarities to humans, cost-effectiveness, and amenability to genetic manipulation[1]. The three most common species of Plasmodium used in these models are Plasmodium berghei, Plasmodium yoelii, and Plasmodium chabaudi. Each offers unique characteristics relevant to different aspects of human malaria.

| Rodent Malaria Model | Key Characteristics | Primary Applications in Drug Discovery |

| Plasmodium berghei | Asynchronous erythrocytic cycle. Can cause cerebral malaria in certain mouse strains (e.g., ANKA strain in C57BL/6 mice). Prefers reticulocytes. | Standard model for primary in vivo screening of antimalarial compounds (e.g., 4-day suppressive test). Useful for studying cerebral malaria. |

| Plasmodium yoelii | Asynchronous erythrocytic cycle. High multiplication rate. Prefers reticulocytes. | Studies on liver-stage parasites and vaccine development. Efficacy testing against rapidly multiplying parasites. |

| Plasmodium chabaudi | Synchronous erythrocytic cycle, mimicking the fever cycles seen in human malaria. Prefers mature red blood cells. | Studies on drug resistance mechanisms and the impact of the host immune response on parasite clearance. |

Part 1: Foundational Steps - Drug Formulation and Preliminary Toxicity Assessment

Formulation of Amopyroquin for In Vivo Administration

The formulation of a poorly soluble compound like amopyroquin is a critical first step for ensuring consistent and reliable results in in vivo studies. The choice of vehicle depends on the route of administration (oral or intraperitoneal) and the physicochemical properties of the compound.

Recommended Vehicle for 4-Aminoquinolines:

A common and effective vehicle for administering 4-aminoquinolines in rodent studies is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water. This formulation helps to create a uniform suspension for accurate dosing.

Protocol 1: Preparation of Amopyroquin Suspension (10 mg/mL)

-

Prepare the Vehicle:

-

Weigh 0.5 g of sodium carboxymethylcellulose (Na-CMC).

-

In a sterile beaker with a magnetic stir bar, slowly add the Na-CMC to 100 mL of sterile water while stirring continuously to prevent clumping.

-

Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take several hours.

-

Add 100 µL of Tween 80 to the solution and stir until fully mixed.

-

-

Prepare the Amopyroquin Suspension:

-

Accurately weigh 100 mg of amopyroquin powder.

-

If necessary, gently grind the powder to a fine consistency using a mortar and pestle to improve suspension.

-

In a separate small, sterile container, add a small volume of the prepared vehicle (e.g., 2-3 mL) to the amopyroquin powder to create a paste.

-

Gradually add the remaining vehicle to the paste while continuously mixing to achieve a final volume of 10 mL.

-

Ensure the final suspension is homogenous before each administration by vortexing or stirring.

-

Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)

In the absence of a known LD₅₀ for amopyroquin, a dose escalation study is essential to determine the maximum tolerated dose (MTD). The MTD is the highest dose of a drug that does not cause unacceptable toxicity. This information is crucial for designing subsequent efficacy studies with safe and relevant dose ranges.

Workflow for MTD Determination:

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Protocol 2: MTD Determination in Mice

-

Animal Model: Use healthy, non-infected mice of the same strain, sex, and age (e.g., female BALB/c, 6-8 weeks old) as will be used in the efficacy studies.

-

Dose Selection: Based on data for amodiaquine (ED₅₀ in P. berghei is ~3.1 mg/kg) and a reported single oral dose of 50 mg/kg of amopyroquin in rats for a disposition study, a starting dose range could be 10, 25, 50, 100, and 200 mg/kg.

-

Administration: Administer a single dose of amopyroquin via the intended route (oral gavage or intraperitoneal injection) to a small group of mice (n=3 per dose group).

-

Observation: Monitor the animals daily for at least 7 days for:

-

Clinical Signs: Changes in posture, fur, activity, breathing, and any signs of distress.

-

Body Weight: Record the body weight of each mouse daily. A weight loss of more than 15-20% is considered a sign of significant toxicity[2].

-

Mortality: Record any deaths.

-

-

Dose Escalation: If no significant toxicity is observed at a given dose, escalate to the next higher dose in a new group of mice[2].

-

MTD Definition: The MTD is the highest dose at which no mortality and only minimal, transient clinical signs of toxicity and/or body weight loss are observed[2].

Part 2: In Vivo Efficacy Testing

The two most widely accepted assays for evaluating the in vivo antimalarial activity of a compound are the 4-day suppressive test (Peters' test) and the curative test (Rane's test).

The 4-Day Suppressive Test (Peters' Test)

This is the standard primary in vivo screening method to assess the schizonticidal activity of a compound against early-stage malaria infection.

Workflow for the 4-Day Suppressive Test:

Caption: Workflow for the 4-Day Suppressive Test (Peters' Test).

Protocol 3: 4-Day Suppressive Test against P. berghei

-

Infection: On Day 0, infect mice (e.g., Swiss albino mice, 20-25g) intraperitoneally (i.p.) with 0.2 mL of a saline suspension containing 1 x 10⁷ P. berghei-parasitized red blood cells.

-

Grouping and Dosing:

-

Randomly divide the mice into groups of five.

-

Test Groups: Administer amopyroquin orally or i.p. at various doses (e.g., based on MTD findings: 5, 10, 25, 50 mg/kg/day).

-

Negative Control: Administer the vehicle only.

-

Positive Control: Administer a standard antimalarial drug like chloroquine (e.g., 5 mg/kg/day) or amodiaquine (e.g., 10 mg/kg/day)[3][4].

-

Administer the first dose 2-4 hours post-infection on Day 0, followed by daily doses for the next three days (Day 1, 2, and 3).

-

-

Parasitemia Determination: On Day 4, collect blood from the tail of each mouse, prepare thin blood smears, fix with methanol, and stain with Giemsa. Determine the percentage of parasitized red blood cells by microscopy.

-

Calculation of Percent Suppression: % Suppression = [ (Mean Parasitemia of Negative Control - Mean Parasitemia of Test Group) / Mean Parasitemia of Negative Control ] x 100

-

ED₅₀ and ED₉₀ Determination: Plot the log of the dose versus the probit of the percent suppression to determine the effective doses that cause 50% (ED₅₀) and 90% (ED₉₀) suppression of parasitemia.

The Curative Test (Rane's Test)

This test evaluates the ability of a compound to clear an established infection, which is more representative of a clinical therapeutic scenario.

Protocol 4: Curative Test against P. berghei

-

Infection: On Day 0, infect mice as described in the 4-day suppressive test.

-

Establishment of Infection: Allow the infection to establish for 72 hours (Day 3).

-

Grouping and Dosing: On Day 3, group the mice and begin treatment for 4-5 consecutive days with various doses of amopyroquin, vehicle, or a positive control drug.

-

Monitoring: Monitor parasitemia daily from Day 3 until the parasitemia in the control group reaches a high level (typically >30-40%) or for a set period (e.g., 7 days post-treatment initiation). Also, monitor the survival of the mice for up to 30 days.

-

Evaluation:

-

Parasite Clearance: Determine the time it takes for each dose to clear the parasites from the blood.

-

Mean Survival Time: Calculate the mean survival time for each group.

-

Cure Rate: Mice that survive for 30 days and are aparasitemic are considered cured.

-

Part 3: Data Interpretation and Next Steps

The data generated from these studies will allow for a comprehensive preclinical evaluation of amopyroquin's efficacy.

Table of Expected Data and Interpretation:

| Parameter | How to Determine | Interpretation and Significance |

| MTD | Dose escalation study | Defines the upper limit for safe dosing in efficacy studies. |

| ED₅₀ | 4-day suppressive test | The dose required to suppress parasite growth by 50%. A primary indicator of the compound's potency. |

| ED₉₀ | 4-day suppressive test | The dose required to suppress parasite growth by 90%. A more stringent measure of efficacy. |

| Parasite Clearance Time | Curative test | The time taken to clear an established infection. Indicates the speed of drug action. |

| Mean Survival Time | Curative test | A measure of the drug's ability to prevent mortality from the infection. |

| Cure Rate | Curative test | The percentage of animals that are completely cleared of parasites and survive long-term. The ultimate measure of therapeutic success. |

Comparative Efficacy Data for Amodiaquine in P. berghei

While specific data for amopyroquin is pending determination through the protocols outlined above, published data for the related compound amodiaquine can serve as a useful benchmark.

| Compound | ED₅₀ (mg/kg) | ED₉₀ (mg/kg) | ED₉₉ (mg/kg) | Source |

| Amodiaquine | 0.95 | 4.29 | 5.05 | [5] |

Note: These values were determined against the P. berghei ANKA strain.

Conclusion

The protocols and framework presented in this guide provide a robust and scientifically sound approach for determining the optimal dosage regimens of amopyroquin in rodent malaria models. By systematically establishing the MTD and then evaluating efficacy through both suppressive and curative assays, researchers can generate the critical data needed to assess the preclinical potential of amopyroquin as a novel antimalarial agent. The lack of existing public data for amopyroquin necessitates this thorough, ground-up approach to ensure the generation of reliable and reproducible results, paving the way for further development.

References

-

Amodiaquine Dosage and Tolerability for Intermittent Preventive Treatment To Prevent Malaria in Children. (2007). Antimicrobial Agents and Chemotherapy, 51(4), 1391–1399. [Link]

-

WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. (2021). Extranet Systems. [Link]

-

A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. (2017). BMC Cancer, 17(1), 698. [Link]

-

In Vivo Activity of Repurposed Amodiaquine as a Host-Targeting Therapy for the Treatment of Anthrax. (2021). ACS Infectious Diseases, 7(8), 2358–2371. [Link]

-

Disposition of amopyroquin in rats and rabbits and in vitro activity against Plasmodium falciparum. (1988). Antimicrobial Agents and Chemotherapy, 32(5), 568–572. [Link]

-

In Vivo and In Vitro Efficacy of Amodiaquine against Plasmodium falciparum in an Area of Continued Use of 4-Aminoquinolines. (2009). The Journal of Infectious Diseases, 199(11), 1575–1583. [Link]

-

AMODIAQUINE = AQ oral. (n.d.). MSF Medical Guidelines. [Link]

-

Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). ACS Omega, 6(20), 13187–13202. [Link]

-

Synthesis of novel amodiaquine analogs and evaluation of their in vitro and in vivo antimalarial activities. (2020). Journal of Vector Borne Diseases, 57(2), 154–162. [Link]

-

In-Vivo Evaluation of the Antiplasmodial Effect of Amodiaquine and Amodiaquine-Promethazine Combination in Plasmodium berghei Infected Mice. (2011). International Journal of Health Research, 4(2), 83-89. [Link]

-

Acute Oral Toxicity of Tetrodotoxin in Mice: Determination of Lethal Dose 50 (LD50) and No Observed Adverse Effect Level (NOAEL). (2017). Toxins, 9(2), 73. [Link]

-

In Vivo and In Vitro Efficacy of Amodiaquine Monotherapy for Treatment of Infection by Chloroquine-Resistant Plasmodium vivax. (2007). Antimicrobial Agents and Chemotherapy, 51(1), 188–194. [Link]

-

The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2022). Molecules, 27(19), 6598. [Link]

-

(PDF) Xylopic Acid-Amodiaquine and Xylopic Acid-Artesunate Combinations are Effective in Managing Malaria in Plasmodium Berghei-infected Mice. (2020). ResearchGate. [Link]

-

Part 4 - WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. (2025). World Health Organization (WHO). [Link]

-

Design, Synthesis, and Acute Toxicity Assays for Novel Thymoquinone Derivative TQFL12 in Mice and the Mechanism of Resistance to Toxicity. (2021). Molecules, 26(21), 6496. [Link]

-

Inducement of plasmodium berghei anka strain resistance to lumefantrine, piperaquine and amodiaquine in a mouse model. (2008). JKUAT Repository Home. [Link]

-

screening and preliminary in vitro evaluation of resorcinol based Hsp90 inhibitors for potential protocidal activity. (2023). AJOL. [Link]

-

Amodiaquine for treating malaria. (2000). Cochrane Database of Systematic Reviews. [Link]

-

Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2014). PLOS ONE, 9(5), e97387. [Link]

-

Amodiaquin accumulation by mouse erythrocytes infected with Plasmodium berghei. (1975). Journal of Pharmacology and Experimental Therapeutics, 195(3), 397-403. [Link]

-

A new series of amodiaquine analogues modified in the basic side chain with in vitro antileishmanial and antiplasmodial activity. (2008). Bioorganic & Medicinal Chemistry, 16(16), 7662-7670. [Link]

-

NDA 21-799. (n.d.). accessdata.fda.gov. [Link]

-

(PDF) Preparation and In Vitro/In Vivo Evaluation of Orally Disintegrating/Modified-Release Praziquantel Tablets. (2025). ResearchGate. [Link]

-

Repurposing Drugs to Fight Hepatic Malaria Parasites. (2020). Molecules, 25(11), 2697. [Link]

-

efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.). [Link]

-

In vivo Acute Toxicity (LD50) Studies and Phytochemical Screening of Stem Bark Extracts of Detarium microcarpumGuill and per (Ca. (2018). Juniper Publishers. [Link]

-